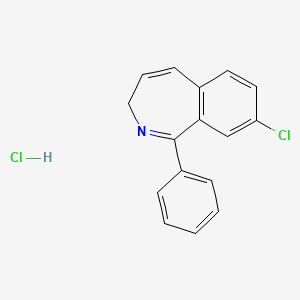
8-Chloro-1-phenyl-3H-2-benzazepine hydrochloride
Cat. No. B8574323
Key on ui cas rn:
81230-25-3
M. Wt: 290.2 g/mol
InChI Key: DKTIEKJEPYAWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04548750
Procedure details


A mixture of 6 g (15 mmole) of 1-[4-chloro-2-benzoylphenyl]-3-phthalimidopropene, 0.9 g (18 mmole) of 85% hydrazine hydrate and 70 ml of 95% ethanol was refluxed for 2.5 hr. The insoluble precipitate formed was separated by filtration. The filtrate was acidified with ice cold dilute hydrochloric acid and extracted with ether. The aqueous layer was separated, made alkaline with dilute sodium hydroxide and extracted with methylene chloride. The methylene chloride solution was dried over anhydrous sodium sulfate, acidified with methanolic hydrogen chloride, diluted with isopropanol and concentrated at reduced pressure to a small volume. The crude product was collected by filtration to give tan prisms, mp 223°-225° C. dec.
Name
1-[4-chloro-2-benzoylphenyl]-3-phthalimidopropene
Quantity
6 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][CH2:10][N:11]2[C:15](=O)[C:14]3=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]3C2=O)=[C:4](C(=O)C2C=CC=CC=2)[CH:3]=1.O.NN>C(O)C>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:8]=[CH:9][CH2:10][N:11]=[C:15]([C:14]3[CH:13]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:6]=2[CH:7]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
1-[4-chloro-2-benzoylphenyl]-3-phthalimidopropene
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1)C=CCN1C(C=2C(C1=O)=CC=CC2)=O)C(C2=CC=CC=C2)=O
|
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 2.5 hr
|
|
Duration
|
2.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The methylene chloride solution was dried over anhydrous sodium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with isopropanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at reduced pressure to a small volume
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crude product was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give tan prisms, mp 223°-225° C. dec.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.ClC1=CC2=C(C=CCN=C2C2=CC=CC=C2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
